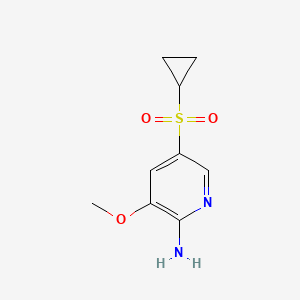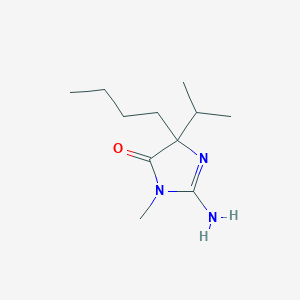
2-Bromo-5-chloro-3-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chloro-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. One common method includes the bromination of 5-chloro-3-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and various organometallic reagents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)pyridine depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and difluoromethyl) influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the chlorine atom.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-Bromo-2-chloro-5-(difluoromethyl)pyridine: Similar structure with different positions of bromine and chlorine atoms.
Uniqueness
2-Bromo-5-chloro-3-(difluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C6H3BrClF2N |
|---|---|
Molekulargewicht |
242.45 g/mol |
IUPAC-Name |
2-bromo-5-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H |
InChI-Schlüssel |
LBMVCTXBMGMKEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)


![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)



